REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH:5]1[CH:14]=[C:13]2[C:15]([O:17][C:18](=[O:19])[C:11]3=[C:12]2[C:7](=[C:8]([Cl:20])[CH:9]=[CH:10]3)[CH:6]=1)=[O:16]>S(=O)(=O)(O)O>[CH:5]1[CH:14]=[C:13]2[C:15]([O:17][C:18]([C:11]3=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[C:8]([Cl:20])[C:7](=[C:12]23)[CH:6]=1)=[O:19])=[O:16]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |